

A Comparative Analysis of BNT314 and Other EpCAM-Targeting T-Cell Engagers

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Compound of Interest

Compound Name: NK314

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The epithelial cell adhesion molecule (EpCAM) has long been an attractive target for cancer immunotherapy due to its high expression on a wide range of solid tumors. However, the clinical development of EpCAM-targeting T-cell engagers has been hampered by significant on-target, off-tumor toxicities, given the expression of EpCAM on normal epithelial tissues. This has spurred the development of next-generation T-cell engagers with improved safety profiles. This guide provides a comparative analysis of BNT314, a novel EpCAM-targeting T-cell engager, and other innovative agents in this class, including HPN601 and BA3182.

Mechanism of Action and Molecular Design

T-cell engagers are bispecific antibodies designed to physically link a patient's T-cells to cancer cells, thereby triggering T-cell-mediated cytotoxicity. The key differentiators among the molecules discussed here lie in their strategies to mitigate toxicity while preserving potent anti-tumor activity.

BNT314 (DuoBody®-EpCAMx4-1BB) is a bispecific antibody that targets EpCAM on tumor cells and the co-stimulatory molecule 4-1BB on T-cells.[1] Unlike conventional T-cell engagers that activate T-cells through the CD3 receptor, BNT314 aims to provide a co-stimulatory signal, which is crucial for robust and sustained T-cell activation and survival.[2] This approach is designed to focus the 4-1BB agonism to the tumor microenvironment where EpCAM is present, potentially reducing systemic immune activation.

HPN601 is a conditionally active T-cell engager based on the ProTriTAC™ platform.[3][4] It is a prodrug designed to be proteolytically cleaved and activated within the tumor microenvironment.[4] This localized activation is intended to minimize systemic toxicities associated with widespread T-cell engagement in healthy tissues where EpCAM is also expressed.[3]

BA3182 is a dual Conditionally Active Biologic (CAB) bispecific antibody that targets both EpCAM and CD3.[5] Its binding to both targets is attenuated at normal physiological pH and preferentially activated in the acidic tumor microenvironment.[5] This dual conditional activation strategy aims to significantly widen the therapeutic window by restricting T-cell engagement to the tumor site.

Preclinical Efficacy and Safety: A Comparative Overview

Direct head-to-head clinical comparisons of these next-generation EpCAM-targeting T-cell engagers are not yet available. However, preclinical data provide valuable insights into their relative performance.

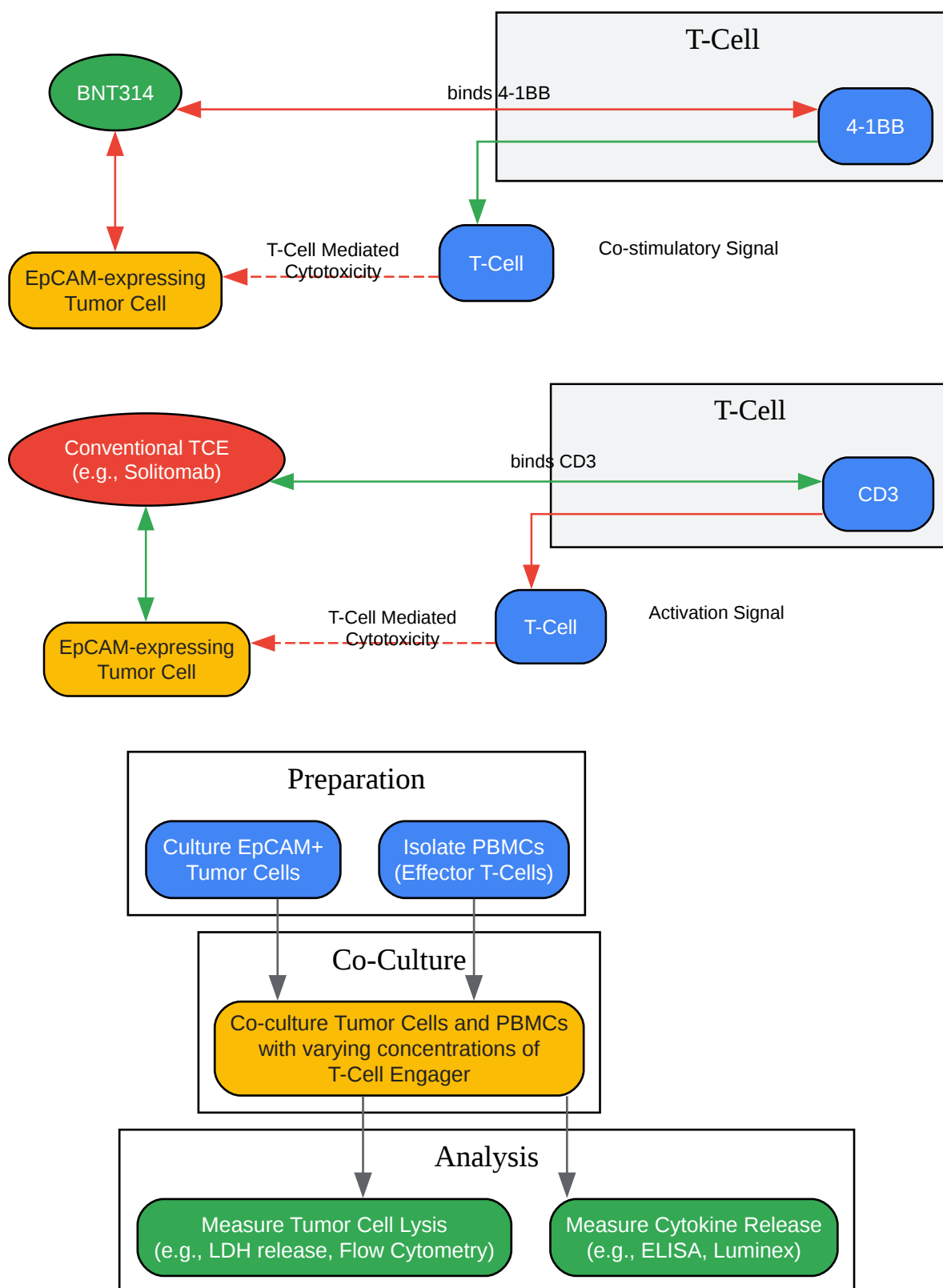
Data Presentation: Preclinical Performance of EpCAM-Targeting T-Cell Engagers

Feature	BNT314 (DuoBody®- EpCAMx4- 1BB)	HPN601 (ProTriTAC™)	BA3182 (Dual CAB)	Solitomab (Conventional BiTE)
Target Antigens	EpCAM, 4-1BB	EpCAM, CD3[4]	EpCAM, CD3[5]	EpCAM, CD3
Safety Mechanism	Tumor-localized co-stimulation	Protease activation in TME[4]	pH-dependent activation in TME[5]	None
Binding Affinity (EpCAM)	KD = 56 nM[2]	Not specified	Not specified	Not specified
Binding Affinity (T-Cell Receptor)	KD = 0.12 nM (to 4-1BB)[2]	Not specified	Not specified	Not specified
In Vitro Cytotoxicity	Dose-dependent enhancement of T-cell activation and proliferation in co-cultures[2]	Not specified	Potent lysis of EpCAM-positive cancer cell lines[5]	Promising preclinical activity
In Vivo Tumor Growth Inhibition	Significant tumor outgrowth inhibition in human EpCAM- transgenic mice[2]	Tumor regression in four different xenograft models[3]	Similar efficacy to non-CAB benchmark antibody in xenograft models	Not specified
Cytokine Release	Induced cytokine secretion in co- cultures with PBMCs from cancer patients[2]	Significantly attenuated cytokine production in non-human primates compared to a constitutively active TCE[3][4]	Mild cytokine response at high doses in non- human primates	Severe cytokine release effects in clinical trials

Reported Therapeutic Index Improvement	Not specified	10-fold improved therapeutic window compared to a constitutively active TCE[3][4]	>100-fold improvement in therapeutic index relative to non- CAB variants[5]	Narrow therapeutic window
Safety in Non- Human Primates	Well-tolerated at doses up to 50 mg/kg weekly for 5 weeks[2]	Better tolerated than its constitutively active counterpart[3]	Well-tolerated at high doses	Dose-limiting toxicities observed
Clinical Development Status	Phase I/II clinical trials ongoing (NCT06150183) [6]	IND-enabling studies underway (as of late 2021)[7]	Phase I clinical study planned to initiate in 2023[5]	Development halted due to toxicity[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com